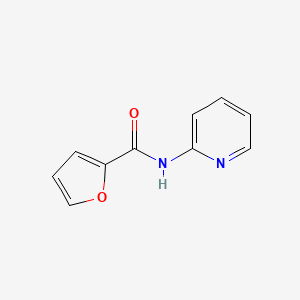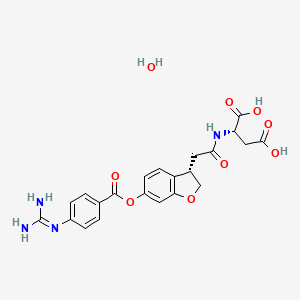
N-(pyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that features both pyridine and furan rings. . The presence of both pyridine and furan rings in its structure contributes to its unique chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium . The reaction is carried out under reflux conditions to yield the desired amide. The reaction can be represented as follows:
Acylation Reaction:
Further treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene can lead to the formation of the corresponding carbothioamide . This intermediate can then be oxidized with potassium ferricyanide in an alkaline medium to yield various derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and various alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium ferricyanide can yield thiazolo derivatives , while bromination can introduce bromine atoms at specific positions on the furan ring.
Aplicaciones Científicas De Investigación
N-(pyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Biological Studies: It has been investigated for its interactions with molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase.
Material Science: The compound’s unique structure allows for its use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions can modulate various biological pathways, leading to its observed antimicrobial and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound is structurally similar but features a methyl group linking the pyridine and furan rings.
N-(pyridin-2-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring.
Uniqueness
N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both pyridine and furan rings, which contribute to its distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-7H,(H,11,12,13) |
Clave InChI |
LXCQXPGYOJWAAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)




![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)

